molecular formula C19H22FN3O B5460524 N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide

Cat. No.: B5460524
M. Wt: 327.4 g/mol
InChI Key: WPBQLTSMMZPACU-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The piperazine core is then reacted with 2,3-dimethylphenyl isocyanate in an organic solvent like dichloromethane, under reflux conditions, to form the N-(2,3-dimethylphenyl) derivative.

    Introduction of the 4-Fluorophenyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is explored for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with neurotransmitter receptors or other biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as a precursor for the production of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide exerts its effects is likely related to its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the fluorophenyl group can enhance binding affinity and specificity. The compound may modulate the activity of these receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-4-(4-chlorophenyl)-1-piperazinecarboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2,3-dimethylphenyl)-4-(4-bromophenyl)-1-piperazinecarboxamide: Similar structure but with a bromine atom instead of fluorine.

    N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1-piperazinecarboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its analogs.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-14-4-3-5-18(15(14)2)21-19(24)23-12-10-22(11-13-23)17-8-6-16(20)7-9-17/h3-9H,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBQLTSMMZPACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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